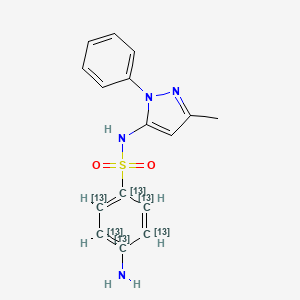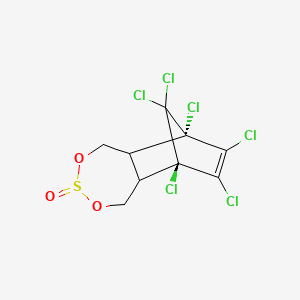
Trichlorfon Dimethyl D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Trichlorfon Dimethyl D6 likely follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment to handle deuterated compounds and ensure high isotopic purity. The production process must also comply with safety and environmental regulations due to the toxic nature of organophosphate compounds .
Chemical Reactions Analysis
Types of Reactions
Trichlorfon Dimethyl D6 undergoes various chemical reactions, including:
Hydrolysis: This compound can hydrolyze to form dichlorvos, a more toxic compound.
Oxidation and Reduction:
Substitution: This compound can participate in substitution reactions, particularly involving the phosphonate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water (for hydrolysis), oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major product formed from the hydrolysis of this compound is dichlorvos. Other products depend on the specific reactions and conditions employed .
Scientific Research Applications
Trichlorfon Dimethyl D6 is used in various scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides.
Environmental Studies: The compound helps in studying the environmental fate and degradation of organophosphate pesticides.
Toxicology: Research on the toxicity and metabolic pathways of organophosphates often employs this compound.
Pharmacology: It is used to investigate the pharmacokinetics and dynamics of organophosphate insecticides.
Mechanism of Action
Trichlorfon Dimethyl D6, like its non-labeled counterpart, is an irreversible organophosphate acetylcholinesterase inhibitor. It acts by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and causing prolonged nerve impulses. This mechanism is responsible for its insecticidal properties .
Comparison with Similar Compounds
Similar Compounds
Trichlorfon: The non-labeled analog of Trichlorfon Dimethyl D6, widely used as an insecticide.
Dichlorvos: A breakdown product of trichlorfon, also used as an insecticide.
Chlorpyrifos: Another organophosphate insecticide with similar mechanisms of action.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .
Properties
Molecular Formula |
C4H8Cl3O4P |
|---|---|
Molecular Weight |
263.47 g/mol |
IUPAC Name |
1-[bis(trideuteriomethoxy)phosphoryl]-2,2,2-trichloroethanol |
InChI |
InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3/i1D3,2D3 |
InChI Key |
NFACJZMKEDPNKN-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(C(C(Cl)(Cl)Cl)O)OC([2H])([2H])[2H] |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)



![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)

![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)
![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)

